Ethyl 6-(morpholin-4-ylmethyl)-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-(morpholin-4-ylmethyl)-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that contains a morpholine ring, a thiophene ring, and a tetrahydropyrimidine ring
Preparation Methods
The synthesis of Ethyl 6-(morpholin-4-ylmethyl)-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multicomponent reactions. One common method involves the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by intramolecular cyclization to form the tetrahydropyrimidine ring . The reaction is usually carried out in ethanol at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 6-(morpholin-4-ylmethyl)-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohols.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 6-(morpholin-4-ylmethyl)-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 6-(morpholin-4-ylmethyl)-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins. The tetrahydropyrimidine ring can form hydrogen bonds with polar residues, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 6-(morpholin-4-ylmethyl)-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds such as:
Ethyl β-(morpholin-4-yl)crotonate: A precursor in its synthesis.
2-(1,2,4-Oxadiazol-5-yl)anilines: Compounds with similar heterocyclic structures and potential pharmacological applications.
Nicotinic acid derivatives: Compounds with similar synthetic routes and applications in medicinal chemistry. The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H21N3O4S |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl 6-(morpholin-4-ylmethyl)-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H21N3O4S/c1-2-23-15(20)13-11(10-19-5-7-22-8-6-19)17-16(21)18-14(13)12-4-3-9-24-12/h3-4,9,14H,2,5-8,10H2,1H3,(H2,17,18,21) |
InChI Key |
VCTOGHGWMHMLNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CS2)CN3CCOCC3 |
Origin of Product |
United States |
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